Sibiriline Exhibits Dual Inhibition of Necroptosis and Ferroptosis Unlike Single-Pathway RIPK1 Inhibitors
Sibiriline uniquely inhibits both necroptosis (RIPK1-driven) and ferroptosis (lipid peroxidation-driven) cell death pathways. In contrast, comparator RIPK1 inhibitors such as Necrostatin-1, GSK'074, and PK68 lack direct anti-ferroptotic activity [1]. This dual action is demonstrated by its ability to block both TNF-α-induced necroptosis (EC₅₀ = 1.2 µM in FADD-deficient Jurkat cells) [2] and ferroptosis triggered by various chemical inducers (RSL3, erastin) [1].
| Evidence Dimension | Dual Inhibition of Necroptosis and Ferroptosis |
|---|---|
| Target Compound Data | Inhibits both necroptosis and ferroptosis |
| Comparator Or Baseline | Necrostatin-1, GSK'074, PK68 (RIPK1 inhibitors only) |
| Quantified Difference | Exclusive dual pathway inhibition; comparators lack anti-ferroptotic activity |
| Conditions | Cellular models (Jurkat cells, HT-1080 cells) and FENIX assay for RTA activity |
Why This Matters
Researchers studying pathologies with co-activated necroptosis and ferroptosis (e.g., ischemia-reperfusion injury, neurodegeneration) require Sibiriline's unique dual pharmacology, which cannot be achieved with standard RIPK1 inhibitors.
- [1] Pelletier R, Gicquel T, Simoes Eugenio M, et al. Sibiriline, a novel dual inhibitor of necroptosis and ferroptosis, prevents RIPK1 kinase activity and (phospho)lipid peroxidation as a potential therapeutic strategy. Cell Death Discov. 2025;11:552. View Source
- [2] Le Cann F, Delehouzé C, Leverrier-Penna S, et al. Sibiriline, a new small chemical inhibitor of receptor-interacting protein kinase 1, prevents immune-dependent hepatitis. FEBS J. 2017;284(18):3050-3068. View Source
